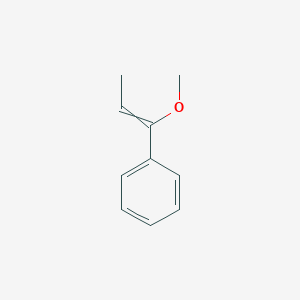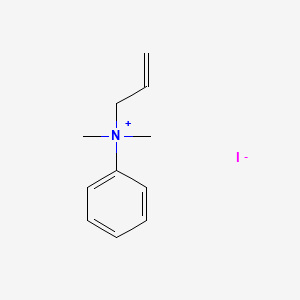
Allyldimethylphenylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyldimethylphenylammonium iodide: is a quaternary ammonium compound characterized by the presence of an allyl group, two methyl groups, and a phenyl group attached to a central nitrogen atom, with iodide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of allyldimethylphenylammonium iodide typically involves the quaternization of dimethylphenylamine with allyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
- The mixture is heated under reflux for several hours.
- The product is isolated by filtration and purified by recrystallization.
Dimethylphenylamine: is dissolved in the solvent.
Allyl iodide: is added dropwise to the solution.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk mixing: of dimethylphenylamine and allyl iodide in large reactors.
Controlled addition: of reagents to ensure complete reaction.
Continuous monitoring: of reaction parameters such as temperature and pressure.
Isolation and purification: of the product using industrial-scale filtration and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Allyldimethylphenylammonium iodide can undergo nucleophilic substitution reactions, particularly at the allyl group. Common nucleophiles include halides, hydroxides, and amines.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form various hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include allyl-substituted derivatives.
Oxidation Products: Epoxides or hydroxylated compounds.
Reduction Products: Hydrogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Allyldimethylphenylammonium iodide is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Medicine: Research is ongoing into the use of this compound in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: In the materials science field, this compound is explored for its use in the synthesis of novel polymers and as a stabilizer for emulsions.
Mécanisme D'action
Mechanism: The primary mechanism of action of allyldimethylphenylammonium iodide involves its interaction with biological membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption and cell lysis.
Molecular Targets and Pathways:
Cell Membranes: The compound targets the lipid bilayer of microbial cell membranes, causing increased permeability and eventual cell death.
Enzymatic Pathways: It may also inhibit certain enzymes involved in cell wall synthesis and repair.
Comparaison Avec Des Composés Similaires
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium Iodide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness: Allyldimethylphenylammonium iodide is unique due to the presence of the allyl group, which imparts additional reactivity and potential for further functionalization compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
73680-59-8 |
|---|---|
Formule moléculaire |
C11H16IN |
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
dimethyl-phenyl-prop-2-enylazanium;iodide |
InChI |
InChI=1S/C11H16N.HI/c1-4-10-12(2,3)11-8-6-5-7-9-11;/h4-9H,1,10H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
NUTUFRSEEKTSKA-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC=C)C1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


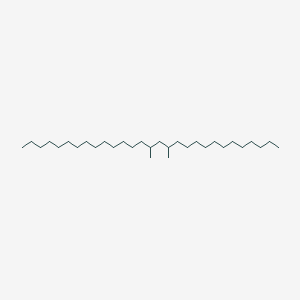
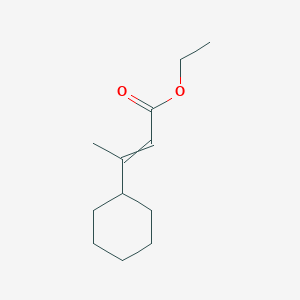
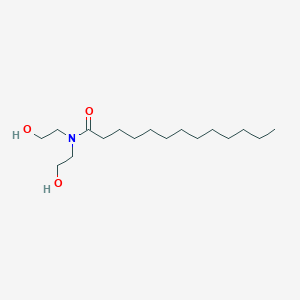
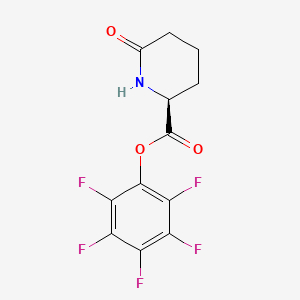
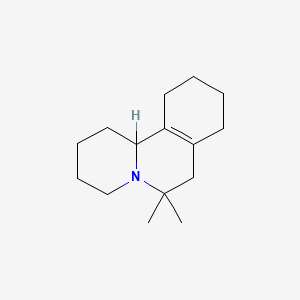
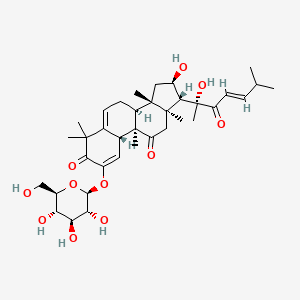
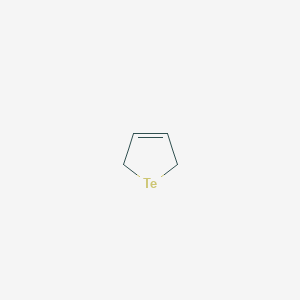
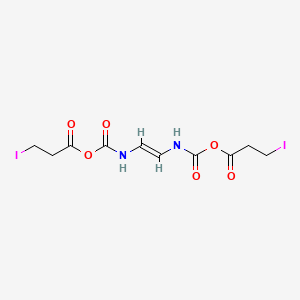

![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)

